3-(3-Bromophenoxy)-N-methylpropan-1-amine
Overview
Description
Scientific Research Applications
Schiff Base Compounds as Corrosion Inhibitors
Research has explored Schiff base compounds, similar in structure to 3-(3-Bromophenoxy)-N-methylpropan-1-amine, for their inhibitive effect on corrosion. These compounds, containing oxygen, nitrogen, and sulfur donors, exhibit properties that make them effective corrosion inhibitors for mild steel in acidic solutions. Such studies highlight the potential application of this compound derivatives in protective coatings and corrosion resistance materials (Leçe, Emregül, & Atakol, 2008).
Chelating Ligands for Metal Complexes
Another application involves the design and synthesis of hexadentate (N3O3) tripodal amine phenol ligand complexes with group 13 metals such as aluminum, gallium, and indium. These ligands, which could be structurally related to this compound, showcase the ability to form stable complexes with various metals, suggesting their use in materials science and coordination chemistry (Liu et al., 1993).
N-Demethylation of Tertiary Amines
The compound's structural analogs have been studied in enzymatic N-demethylation processes, indicating a primary isotope effect. This suggests potential applications in studying metabolic pathways and the design of pharmaceuticals by understanding the rate-limiting steps in enzymatic reactions involving tertiary amines (Abdel-Monem, 1975).
Synthesis and Reactivity in Organic Chemistry
Derivatives of this compound have been used in organic synthesis, demonstrating the compound's versatility in creating complex molecules. This includes transformations and reactions that are fundamental to developing pharmaceuticals and advanced materials (Wang, Cai, & Ding, 2009).
Coordination Chemistry and Metal-Organic Frameworks
Research has also delved into Schiff-base zinc(II) complexes derived from similar amines, showing antibacterial activities. Such studies point to applications in developing metal-organic frameworks (MOFs) and coordination complexes with potential biomedical uses (Guo, 2011).
Safety and Hazards
Properties
IUPAC Name |
3-(3-bromophenoxy)-N-methylpropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO/c1-12-6-3-7-13-10-5-2-4-9(11)8-10/h2,4-5,8,12H,3,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEVLKSFAZBWKAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCOC1=CC(=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50651081 | |
Record name | 3-(3-Bromophenoxy)-N-methylpropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50651081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915923-82-9 | |
Record name | 3-(3-Bromophenoxy)-N-methyl-1-propanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=915923-82-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(3-Bromophenoxy)-N-methylpropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50651081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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